

Technical Guide: A Comprehensive Overview of Ethylamine, 2-(2-propynylthio)-

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Compound of Interest

Compound Name: Ethylamine, 2-(2-propynylthio)-

Cat. No.: B12048736

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CAS Number: 75606-28-9

This technical guide provides an in-depth overview of **Ethylamine, 2-(2-propynylthio)-**, a bifunctional molecule with potential applications in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a summary of its chemical properties, synthesis, and potential applications based on its structural features.

Chemical Identity and Properties

Ethylamine, 2-(2-propynylthio)- is systematically known as 2-(prop-2-yn-1-ylthio)ethan-1-amine. Its chemical structure incorporates a primary ethylamine group, a thioether linkage, and a terminal alkyne, making it a versatile building block in organic synthesis.

Table 1: Physicochemical and Molecular Properties

| Property | Value | Source |
|-------------------------|---|---------------|
| CAS Number | 75606-28-9 | Vulcanchem[1] |
| IUPAC Name | 2-(prop-2-yn-1-ylthio)ethan-1-amine | Vulcanchem[1] |
| Molecular Formula | C ₅ H ₉ NS | Vulcanchem[1] |
| Molecular Weight | 115.20 g/mol | Vulcanchem[1] |
| Boiling Point | 180–190°C (estimated) | Vulcanchem[1] |
| Solubility | Miscible in polar solvents (water, methanol, ethanol); Limited solubility in nonpolar solvents (e.g., hexane <5 mg/mL) | Vulcanchem[1] |
| LogP | 1.2 (calculated) | Vulcanchem[1] |
| Hydrogen Bond Donors | 1 (NH ₂) | Vulcanchem[1] |
| Hydrogen Bond Acceptors | 2 (N, S) | Vulcanchem[1] |
| Rotatable Bonds | 4 | Vulcanchem[1] |

Synthesis and Manufacturing

The synthesis of **Ethylamine, 2-(2-propynylthio)-** can be achieved through several routes, with nucleophilic substitution and Michael addition being two prominent methods.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution (Thiol-Ene Reaction)

This method involves the S-alkylation of propargylthiol with a 2-haloethylamine derivative.

- Reactants: 2-Chloroethylamine hydrochloride and Propargylthiol (HC≡C-CH₂-SH).[1]
- Reagents and Conditions: A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the thiol, forming a thiolate nucleophile. The reaction is typically carried out in a

polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature, for instance, 60°C.[1]

- **Mechanism:** The reaction proceeds via an S_N2 mechanism, where the propargylthiolate ion displaces the chloride from 2-chloroethylamine to form the thioether linkage.[1]
- **Work-up and Purification:** After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and the solvent. The crude product is then purified, typically by distillation under reduced pressure or column chromatography, to yield the final product with high purity.

Protocol 2: Synthesis via Michael Addition

An alternative approach involves the addition of an amine to a suitable Michael acceptor.

- **Reactants:** Ethylenediamine and Propargyl disulfide.[1]
- **Reagents and Conditions:** This reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.[1]
- **Mechanism:** The reaction likely proceeds through a radical-mediated addition mechanism, where the ethylenediamine adds across the disulfide bond of the propargyl disulfide.
- **Work-up and Purification:** Similar to the nucleophilic substitution method, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. Purification of the final product is typically achieved through distillation or chromatography.

Synthesis Yield and Purity

The choice of synthetic route can impact the overall yield and purity of the final product. The following table summarizes a comparison of the two described methods.

Table 2: Comparison of Synthetic Routes

| Synthetic Method | Yield (%) | Purity (%) |
|---------------------------|-----------|------------|
| Nucleophilic Substitution | 72–85 | ≥95 |
| Michael Addition | 65–78 | 90 |

Potential Applications in Research and Drug Development

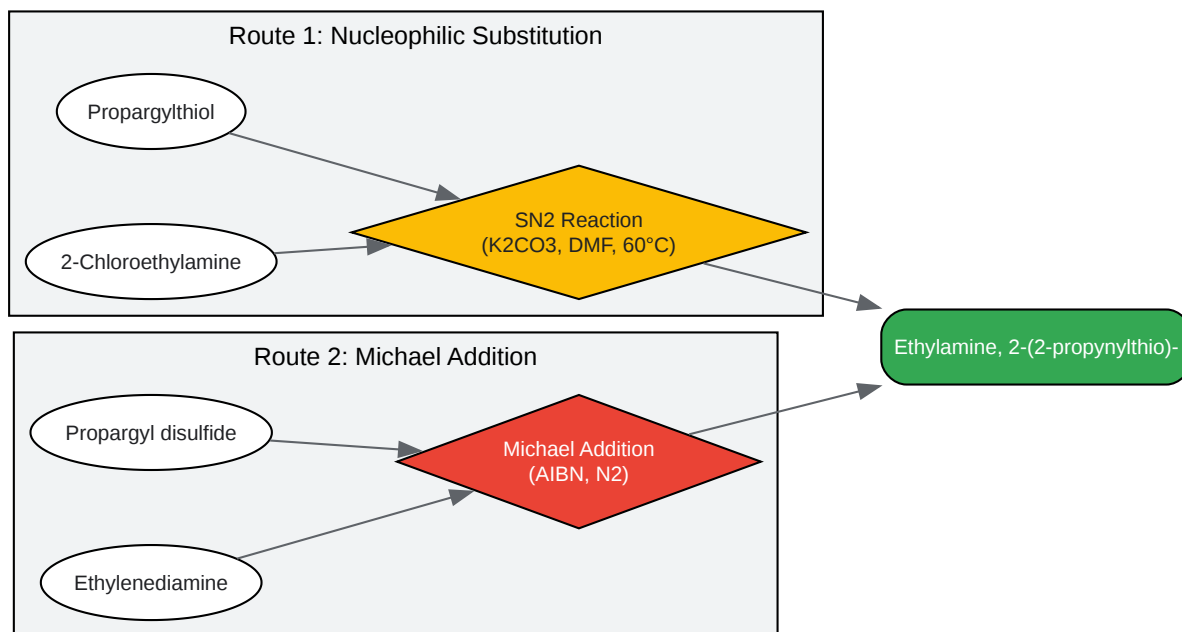
While specific biological activities for **Ethylamine, 2-(2-propynylthio)-** are not extensively documented in publicly available literature, its unique structural features suggest several potential applications, particularly in the realm of drug development and chemical biology.

- **Primary Amine:** The primary amine group serves as a versatile handle for further functionalization. It can be readily acylated, alkylated, or used in reductive amination to attach the molecule to other scaffolds or pharmacophores.^[1]
- **Thioether Linkage:** The thioether bond offers greater stability against oxidation compared to an ether linkage, which can be advantageous for metabolic stability in drug candidates. It also allows for potential oxidation to sulfoxides or sulfones, which can be explored to modulate the compound's physicochemical properties and biological activity.^[1]
- **Terminal Alkyne:** The terminal alkyne is arguably the most significant functional group for applications in drug development. It is a key participant in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent ligation of the molecule to other molecules containing an azide group, such as proteins, nucleic acids, or other small molecules, to create complex bioconjugates or drug candidates.^[1]

Mandatory Visualizations

Synthetic Pathways

The following diagram illustrates the two primary synthetic routes for **Ethylamine, 2-(2-propynylthio)-**.

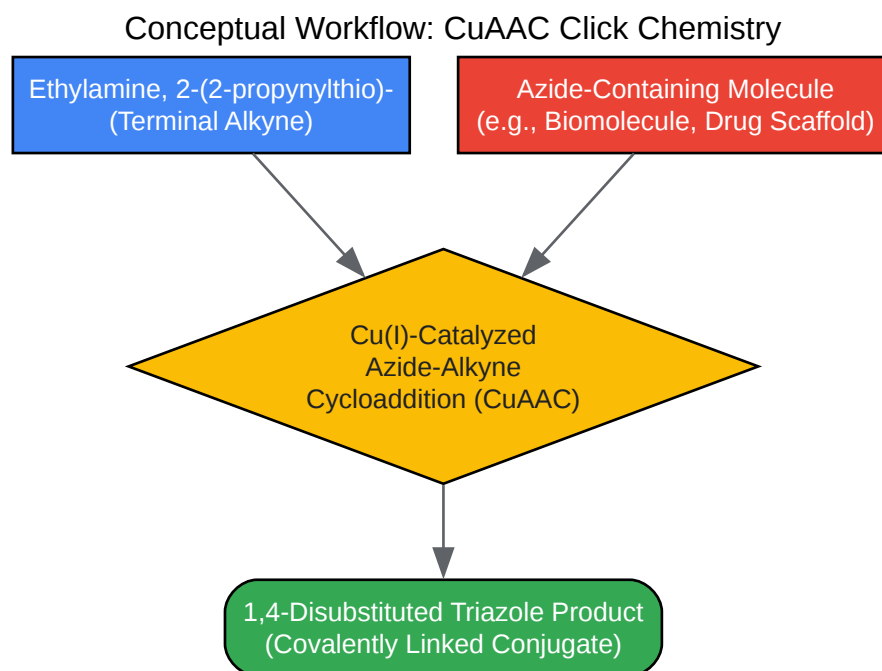


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Caption: Synthetic routes to **Ethylamine, 2-(2-propynylthio)-**.

Application in Click Chemistry

The terminal alkyne functionality allows for participation in click chemistry, as depicted in the following logical workflow.



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Caption: Utility in Copper-Catalyzed Azide-Alkyne Cycloaddition.

Conclusion

Ethylamine, 2-(2-propynylthio)- is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its trifunctional nature, combining a primary amine, a stable thioether linkage, and a reactive terminal alkyne, offers a range of possibilities for the construction of more complex molecules. While detailed studies on its biological activity are limited, its utility in established synthetic methodologies like click chemistry makes it a compound of interest for researchers in drug development and related fields. Further investigation into the biological properties of this and related compounds is warranted to fully explore their potential.

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References

- 1. chemimpex.com [chemimpex.com]
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